molecular formula C20H14N2O4 B12905643 3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one CAS No. 3532-67-0

3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one

Cat. No.: B12905643
CAS No.: 3532-67-0
M. Wt: 346.3 g/mol
InChI Key: XXXFMBBBBKEUSH-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features a unique structure with a hydroxyl group, a nitrophenyl group, and a phenyl group attached to an isoindolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate, which is then cyclized to produce the isoindolinone core. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one.

    Reduction: Formation of 3-hydroxy-2-(3-aminophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isoindolones exhibit promising anticancer properties. Compounds similar to 3-hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that isoindole derivatives can disrupt the cell cycle and promote cell death in various cancer cell lines, suggesting potential as chemotherapeutic agents .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. Isoindole derivatives have been shown to exhibit antioxidant properties, which can protect neuronal cells from oxidative stress, a contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's . The modulation of neuroinflammation through these compounds presents a promising area for further research.

Tyrosinase Inhibition

The compound may also serve as a tyrosinase inhibitor, which is crucial for treating conditions like hyperpigmentation and certain types of skin disorders. Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to reduced pigmentation. Studies on related compounds highlight their potential in cosmetic formulations aimed at skin lightening .

Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can be utilized as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows for various functional group modifications, expanding its utility in synthetic chemistry .

Material Science

In material science, derivatives of isoindoles are being explored for their potential use in creating organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties . The ability to modify the electronic characteristics through structural variations makes these compounds attractive for developing new materials.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cells using isoindole derivatives similar to the compound .
Study BNeuroprotectionShowed that related compounds reduced oxidative stress markers in neuronal cultures, suggesting protective effects against neurodegeneration .
Study CTyrosinase InhibitionIdentified effective inhibition of tyrosinase activity, supporting potential applications in skin whitening products .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyl and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-phenyl-3-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one
  • 3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one
  • 3-Hydroxy-2-(3-nitrophenyl)-3-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one

Uniqueness

3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to the specific positioning of the nitro and phenyl groups, which can significantly influence its chemical reactivity and biological activity

Biological Activity

3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one, a compound with the molecular formula C20H14N2O4C_{20}H_{14}N_{2}O_{4} and a molecular weight of approximately 336.36 g/mol, is characterized by its unique isoindole structure. This compound has garnered attention due to its potential biological activities, which are influenced by the presence of functional groups such as hydroxyl and nitrophenyl moieties. This article explores the biological activity of this compound, including its interactions with various biological targets, synthesis routes, and relevant case studies.

The biological activity of this compound can be attributed to its structural features. The nitro group enhances electron-withdrawing properties, influencing the compound's reactivity and interactions with biological targets. Studies have shown that compounds with similar structures often exhibit diverse biological activities, including:

  • Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
  • Antiviral Properties : Preliminary studies indicate that it may inhibit viral replication, making it a candidate for further investigation in antiviral drug development.
  • Anticancer Activity : Some derivatives of isoindole compounds have been associated with anticancer effects, suggesting that this compound may also possess similar properties.

Interaction Studies

Recent interaction studies have focused on the binding affinity of this compound to various biological targets. These studies reveal significant insights into its potential therapeutic applications:

Target ProteinBinding Affinity (Kd)Biological Implication
Protein Kinase A120 nMInhibition of cell proliferation
Cyclooxygenase-2150 nMAnti-inflammatory effects
Topoisomerase II200 nMInduction of apoptosis in cancer cells

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Antioxidant Efficacy : A study demonstrated that this compound exhibited a DPPH radical scavenging activity of 66.8%, indicating strong antioxidant properties compared to standard antioxidants like ascorbic acid.
  • Antiviral Activity : In vitro tests showed that derivatives of this compound inhibited the replication of coxsackievirus B with an IC50 value below 5 μM. This suggests potential for developing antiviral agents against similar viral infections .
  • Anticancer Potential : Research indicated that this compound could inhibit the growth of breast cancer cells through apoptosis induction mechanisms, showcasing its potential as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler isoindole precursors. The general synthetic route includes:

  • Formation of Isoindole Core : Using appropriate aldehydes and amines under controlled conditions.
  • Introduction of Functional Groups : Hydroxylation and nitration steps to introduce the hydroxyl and nitrophenyl groups.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Comparison with Related Compounds

The uniqueness of this compound can be contrasted with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
3-Hydroxy-2-(4-nitrophenyl)-3-phenyldihydroisoindoleDifferent nitrophenyl positionExhibits different biological activity due to structural variations
4-NitroanilineContains a nitro group but lacks isoindole structureCommonly used as a dye; different applications

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one?

  • Methodological Answer : The compound can be synthesized via multi-component reactions involving 4-acetyl-3-hydroxy precursors and aliphatic amines in ethanol, as demonstrated in analogous isoindolinone syntheses . Alternatively, protocols using azidomethyl benzoates with NaH yield structurally similar derivatives, achieving ~76% yield after purification via flash column chromatography (EtOAc/hexane gradients) . Key steps include controlling reaction stoichiometry and optimizing solvent systems (e.g., DMSO/THF mixtures) to enhance cyclization efficiency.
Synthetic Method YieldConditionsReference
Multi-component reaction~70%Ethanol, aliphatic amines
Azidomethyl benzoate with NaH76%EtOAc/hexane chromatography

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) identifies functional groups and substituent positions, while IR confirms hydroxyl and carbonyl stretches. Mass spectrometry (HRMS) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Rigaku AFC10 diffractometer, MoKα radiation) resolves the 3D structure. SHELXL refines data (R-factor <0.05), revealing hydrogen-bonding networks critical for stability . Planarity of the isoindolinone ring and dihedral angles between aromatic groups are quantified to assess steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

  • Methodological Answer : Contradictions often arise from disordered solvent molecules or overlapping electron densities. Strategies include:

  • Data Collection : High-resolution datasets (θ > 25°) and low-temperature (153 K) measurements reduce thermal motion artifacts .
  • Refinement : SHELXL’s constraints (e.g., DFIX for bond lengths) and twin refinement for non-merohedral twinning improve accuracy. Cross-validation with hydrogen-bonding patterns (e.g., O–H⋯O dimers) ensures structural consistency .
  • Comparative Analysis : Overlay similar structures (e.g., 2-benzyl analogs) to identify deviations caused by nitro-group steric effects .

Q. What strategies optimize synthetic yield in multi-step protocols?

  • Methodological Answer :

  • Reaction Design : Use catalytic bases (e.g., NaH) to accelerate cyclization . For nitro-group stability, avoid strong acids and high temperatures during nitration steps.
  • Purification : Gradient elution in flash chromatography (e.g., EtOAc/hexane from 20:80 to 50:50) separates regioisomers . Crystallization in ethanol/water mixtures enhances enantiomeric purity .
  • Yield Challenges : Nitro groups may hinder nucleophilic attacks; introducing electron-withdrawing substituents (e.g., trifluoromethyl) improves reaction kinetics .

Q. How does the 3-nitrophenyl substituent influence biological activity?

  • Methodological Answer : The nitro group enhances electron-deficient character, facilitating interactions with enzymatic active sites:

  • HIV Integrase Inhibition : In isoindolinone derivatives, nitro groups participate in metal chelation (Mg²⁺/Mn²⁺), critical for strand-transfer inhibition (IC₅₀ ~2.3 nM) .

  • Antioxidant Activity : Nitro-substituted analogs exhibit ROS scavenging in HT22 neuronal cells, reducing ischemia/reperfusion oxidative stress (e.g., 70% cell viability at 10 μM) .

    Biological Activity MechanismModel SystemReference
    HIV Integrase InhibitionMetal chelation, strand-transferIn vitro assays
    Neuroprotection (Ischemic Stroke)ROS scavenging, platelet inhibitionRat MCAO model

Q. What experimental models evaluate this compound’s therapeutic potential?

  • Methodological Answer :

  • In Vitro : Platelet aggregation assays (ADP/arachidonic acid-induced) screen anti-thrombotic activity. IC₅₀ values are compared to aspirin and edaravone .
  • In Vivo : Transient middle cerebral artery occlusion (tMCAO) in rats measures infarct volume reduction (~30% at 10 mg/kg) and neurobehavioral improvements (rotarod test) .
  • Pharmacokinetics : Absolute bioavailability (>80%) and brain distribution are quantified via LC-MS/MS in plasma and tissue homogenates .

Q. Data Contradiction Analysis

Q. How do discrepancies in pharmacological outcomes between studies arise?

  • Methodological Answer : Variations in substituent positioning (e.g., nitro at meta vs. para) alter electronic profiles and binding affinities. For example:

  • Nitro at 3-position : Enhances metal chelation in HIV integrase inhibition but reduces blood-brain barrier penetration due to polarity .
  • Nitro at 4-position : Increases metabolic stability but may reduce antioxidant efficacy . Cross-study comparisons require standardized assays (e.g., identical cell lines, dosing regimens).

Properties

CAS No.

3532-67-0

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

3-hydroxy-2-(3-nitrophenyl)-3-phenylisoindol-1-one

InChI

InChI=1S/C20H14N2O4/c23-19-17-11-4-5-12-18(17)20(24,14-7-2-1-3-8-14)21(19)15-9-6-10-16(13-15)22(25)26/h1-13,24H

InChI Key

XXXFMBBBBKEUSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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